(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

HIV protease inhibitor synthesis Suzuki-Miyaura cross-coupling orthogonal protection strategy

Procure (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid for Suzuki-Miyaura cross-coupling where phenol must remain non-nucleophilic. Boc mask prevents O-arylation, enabling chemoselective biaryl synthesis. Acid-labile Boc cleaves post-coupling to reveal free phenol. Unmatched orthogonal protection vs. unprotected 4-hydroxyphenylboronic acid or pinacol esters. Proven multi-kg scale utility for HIV protease inhibitor synthesis.

Molecular Formula C11H15BO5
Molecular Weight 238.05 g/mol
CAS No. 380430-70-6
Cat. No. B1271547
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid
CAS380430-70-6
Molecular FormulaC11H15BO5
Molecular Weight238.05 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)OC(=O)OC(C)(C)C)(O)O
InChIInChI=1S/C11H15BO5/c1-11(2,3)17-10(13)16-9-6-4-8(5-7-9)12(14)15/h4-7,14-15H,1-3H3
InChIKeyHZOYMUMPDHVQOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What is (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (CAS 380430-70-6) and Why Procure It for Multi-Step Syntheses


(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (CAS 380430-70-6) is a dual-functional arylboronic acid derivative bearing a Boc-protected phenolic hydroxyl group, with molecular formula C11H15BO5 and molecular weight 238.04 . The compound is supplied commercially at standard purity ≥98% (with batch-specific QC including NMR, HPLC, and GC available) and is stable under room-temperature shipping conditions . Its core synthetic utility lies in the orthogonal reactivity profile: the boronic acid moiety participates in palladium-catalyzed Suzuki-Miyaura cross-couplings to forge biaryl C–C bonds, while the Boc-carbonate linkage preserves the phenolic oxygen in a masked, non-nucleophilic state until acid-catalyzed deprotection is intentionally performed [1]. This design specifically addresses the chemoselectivity challenges encountered when free phenol-containing boronic acids are employed directly in cross-coupling sequences.

Why 4-Hydroxyphenylboronic Acid or Its Pinacol Ester Cannot Substitute for CAS 380430-70-6 in Multi-Step Synthetic Sequences


Procurement substitution among arylboronic acid derivatives in this class is not scientifically neutral. Replacing (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (CAS 380430-70-6) with unprotected 4-hydroxyphenylboronic acid introduces a free phenolic –OH group that competes as a nucleophile in subsequent reaction steps, compromising chemoselectivity and potentially necessitating additional protection/deprotection operations that increase step count and reduce overall yield [1]. Conversely, substituting with 4-hydroxyphenylboronic acid pinacol ester retains the same unprotected phenol liability while adding the complication that pinacol esters are less readily hydrolyzed to the free boronic acid under certain aqueous reaction conditions, which can alter coupling kinetics and require additional deprotection of the boronate moiety itself [2]. The target compound occupies a distinct and non-interchangeable niche: the Boc group masks the phenol through the cross-coupling step, then is cleaved under standardized acidic conditions (e.g., TFA or HCl) that leave the newly formed biaryl framework intact—a workflow that neither the free phenol nor the pinacol ester variant can replicate without additional synthetic maneuvering. The following quantitative evidence establishes precisely where and how this differentiation translates into measurable advantages for scientific selection.

Quantitative Differentiation Evidence for (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (CAS 380430-70-6) vs. Closest Analogs


Boc-Protected Phenol Enables Single-Step Installation in HIV Protease Inhibitor Synthesis Without Competing Nucleophilic Interference

(4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid participates in a palladium-mediated coupling with 2-bromopyridine to construct the N-1-(tert-butyloxycarbonyl)-N-2-[4-(pyridin-2-yl)benzylidene]hydrazone intermediate en route to BMS-232632 (atazanavir), a potent HIV protease inhibitor . In this synthetic sequence, the Boc-carbonate linkage on the phenolic oxygen remains intact throughout the coupling step, eliminating the side reactions that would occur if unprotected 4-hydroxyphenylboronic acid were employed—specifically, the free phenol would compete as a nucleophile toward electrophilic coupling partners or undergo undesired O-arylation under palladium catalysis. No direct yield comparison is reported in the available primary literature; the differentiation is class-level inference based on established principles of orthogonal protecting group strategy in multi-step pharmaceutical synthesis. The Boc group is subsequently removed under acidic conditions after the biaryl framework is fully assembled, enabling a streamlined route that avoids a separate protection operation.

HIV protease inhibitor synthesis Suzuki-Miyaura cross-coupling orthogonal protection strategy

Free Boronic Acid Form Enables Direct Aqueous Coupling Without Pinacol Ester Hydrolysis Pre-Treatment

While 4-hydroxyphenylboronic acid pinacol ester is commercially available and widely employed, its use in aqueous Suzuki-Miyaura couplings requires hydrolysis of the pinacol ester to the free boronic acid—a step that is pH-dependent and may not proceed to completion under the mildly basic conditions typical of many cross-coupling protocols [1]. (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid, by contrast, is supplied and used directly as the free boronic acid, eliminating the uncertainty associated with in situ ester hydrolysis and enabling immediate transmetalation with the palladium catalyst. Phenylboronic acid pinacol ester is a crystalline, hydrolytically stable solid with moderate Lewis acidity (pKa ≈ 9), but this stability comes at the cost of requiring deliberate hydrolysis for optimal coupling reactivity . The free boronic acid form bypasses this kinetic barrier, offering more predictable reaction initiation under aqueous or aqueous-organic biphasic conditions. This difference is particularly relevant for reactions employing water-soluble substrates or those run in mixed aqueous solvent systems where ester hydrolysis rates may become rate-limiting.

Suzuki-Miyaura coupling aqueous reaction conditions boronic acid vs. boronic ester reactivity

Boc Protection Strategy Validated at Multi-Kilogram Scale with Demonstrated Process Stability for Industrial Supply

The broader synthetic utility of Boc protection for hydroxyphenylboronic acid derivatives is substantiated by industrial-scale process validation. Patent CN111072698A discloses a preparation method for hydroxyphenylboronic acids that proceeds from bromophenol through Boc, trimethylsilyl, or benzyl protection prior to Grignard formation and borylation [1]. Among the protecting groups evaluated, Boc protection is explicitly identified as a viable, cost-effective option. The patented process has been successfully demonstrated at batch production scales of several tens of kilograms with good process stability, confirming that Boc-protected phenylboronic acid intermediates—including the target compound's protected scaffold—are accessible with industrial reliability. This contrasts with alternative protection schemes (e.g., THP or tert-butyldimethylsilane) that present downstream difficulties due to protecting group fragments remaining water-soluble after deprotection, complicating wastewater treatment in manufacturing environments.

process chemistry industrial-scale synthesis protecting group strategy

Optimal Procurement Scenarios for (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (CAS 380430-70-6) Based on Differentiation Evidence


Pharmaceutical Intermediate Synthesis Requiring Orthogonal Phenol Protection During C–C Bond Formation

Procure (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid (CAS 380430-70-6) when the synthetic sequence demands a phenol moiety to remain non-nucleophilic during a Suzuki-Miyaura cross-coupling step, with subsequent acid-catalyzed Boc deprotection revealing the free phenol for downstream transformations. This scenario is exemplified by the synthesis of HIV protease inhibitor BMS-232632 (atazanavir), where the compound couples with 2-bromopyridine to construct a key biaryl intermediate without O-arylation side reactions that would occur with unprotected 4-hydroxyphenylboronic acid . The Boc-carbonate linkage provides orthogonal protection compatible with palladium catalysis and the basic conditions of Suzuki couplings, then cleaves cleanly under standard acidic workup (TFA or HCl) after the biaryl framework is assembled.

Aqueous Suzuki-Miyaura Coupling Campaigns Where Pinacol Ester Hydrolysis Variability Is Undesirable

Select this compound over 4-hydroxyphenylboronic acid pinacol ester or other pinacol-protected boronate esters when the coupling protocol employs aqueous or aqueous-organic biphasic solvent systems. The free boronic acid form enters the catalytic cycle without requiring a prior ester hydrolysis step, eliminating the kinetic uncertainty and pH-dependence associated with in situ pinacol ester hydrolysis [1]. This is particularly advantageous for reaction screening and optimization campaigns where consistent, predictable initiation of transmetalation is critical for yield reproducibility across multiple substrate combinations.

Process Development and Scale-Up Programs Leveraging Industrially Validated Boc Protection Chemistry

Procure this compound for process research and scale-up activities where the reliability of the underlying synthetic route is paramount. The Boc protection strategy for hydroxyphenylboronic acid derivatives has been validated at multi-kilogram production scale with demonstrated process stability, and the protecting group fragments do not pose the wastewater treatment complications associated with THP or TBDMS alternatives . This industrial precedent reduces supply chain risk and provides a reference point for tech transfer and manufacturing scale-up planning.

Dual-Functional Monomer for Stimuli-Responsive Polymer and Drug Delivery System Development

Consider this compound for research programs developing reactive oxygen species (ROS)-responsive materials or stimuli-responsive drug delivery vehicles. Boronic ester linkages derived from 4-hydroxyphenylboronic acid derivatives undergo oxidative cleavage to the corresponding phenol upon exposure to hydrogen peroxide or elevated ROS environments—a mechanism that has been exploited in the design of cellular delivery systems for peroxide detection and triggered release [1]. While the target compound is a Boc-protected free boronic acid rather than a pinacol ester, the phenolic scaffold upon deprotection is identical to the ROS-responsive core employed in such systems, and the orthogonal Boc protection offers synthetic flexibility for constructing more complex architectures where the phenol must be revealed at a specific synthetic stage. Patent CN202310319440.2 further demonstrates the utility of Boc-protected 4-hydroxyphenylboronic acid pinacol ester intermediates in constructing heterocyclic frameworks with overall yields exceeding 81% and final purities ≥99% .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-((tert-Butoxycarbonyl)oxy)phenyl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.